Antibacterial Potency: Bergamot Oil vs. Lemon and Orange Oils Against Common Foodborne Pathogens
In a direct comparative study, bergamot essential oil demonstrated superior antibacterial activity compared to lemon (Citrus limon) and sweet orange (Citrus sinensis) oils against five common foodborne pathogens. The study employed disc diffusion and vapor-phase assays, confirming that bergamot was the most inhibitory essential oil among the citrus oils tested, with statistical significance (P > 0.001) [1]. Citral and linalool were identified as the primary active components responsible for this enhanced activity. Notably, bergamot vapor exposure achieved a 6 log reduction in Listeria monocytogenes and Bacillus cereus populations on cabbage leaf after 8-10 hours, though it showed no effect on Staphylococcus aureus under the same conditions, whereas linalool vapor produced a 6 log reduction in all three Gram-positive species [2].
| Evidence Dimension | Antibacterial inhibitory activity (qualitative ranking and log reduction) |
|---|---|
| Target Compound Data | Bergamot EO: Most inhibitory among tested citrus oils; vapor phase achieved 6 log reduction in L. monocytogenes and B. cereus at 8-10h |
| Comparator Or Baseline | Lemon EO: Less inhibitory; Orange EO: Less inhibitory; Linalool vapor: 6 log reduction in L. monocytogenes, S. aureus, B. cereus |
| Quantified Difference | P > 0.001 (bergamot vs. lemon/orange); Bergamot vapor ineffective against S. aureus (6 log reduction with linalool vs. no effect with bergamot) |
| Conditions | Disc diffusion screening; vapor phase on cabbage leaf (60s direct contact) and chicken skin (10min direct contact, 24h vapor); 8-10h exposure |
Why This Matters
For food safety and preservation applications, bergamot oil offers superior broad-spectrum antibacterial activity compared to other citrus oils, but its differential efficacy against specific pathogens (e.g., S. aureus resistance in vapor phase) necessitates species-specific formulation optimization rather than generic substitution.
- [1] Fisher K, Phillips C. The effect of lemon, orange and bergamot essential oils and their components on the survival of Campylobacter jejuni, Escherichia coli O157, Listeria monocytogenes, Bacillus cereus and Staphylococcus aureus in vitro and in food systems. J Appl Microbiol. 2006;101(6):1232-1240. View Source
- [2] Fisher K, Phillips C. The effect of lemon, orange and bergamot essential oils and their components on the survival of Campylobacter jejuni, Escherichia coli O157, Listeria monocytogenes, Bacillus cereus and Staphylococcus aureus in vitro and in food systems. J Appl Microbiol. 2006;101(6):1232-1240. View Source
